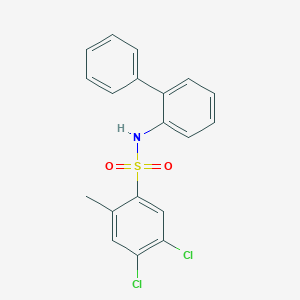
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide, also known as DCPB, is a sulfonamide derivative that has been widely used in scientific research due to its diverse biological activities. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the activity of various neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, and to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function and to protect against oxidative stress and neuroinflammation in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its diverse range of biological activities, which makes it a useful tool for investigating various physiological and pathological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
Orientations Futures
There are several future directions for research on 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound that can be used for therapeutic purposes. Another area of interest is the investigation of the role of this compound in modulating immune function and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on various signaling pathways and cellular processes.
Méthodes De Synthèse
The synthesis of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide involves the reaction of 2-bromoacetophenone with 2-phenylbenzenesulfonamide, followed by a Suzuki coupling reaction with 4,5-dichloro-2-methylphenylboronic acid. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c1-13-11-16(20)17(21)12-19(13)25(23,24)22-18-10-6-5-9-15(18)14-7-3-2-4-8-14/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYCLCYLOHXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)



![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)









